![molecular formula C12H17NO2 B1427737 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid CAS No. 933737-16-7](/img/structure/B1427737.png)
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
Overview
Description
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
Organic Synthesis
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules and derivatives, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that DMAP can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that DMAP may affect cancer cell proliferation, indicating its potential as an anticancer therapeutic agent .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential against various diseases. Its mechanism of action involves interactions with specific biological receptors, influencing signaling pathways that can alter cellular functions. This makes it a promising candidate for drug development aimed at treating conditions such as cancer and infections .
Case Studies
Case Study 1: Anticancer Research
In a study published in Tetrahedron, researchers explored the anticancer effects of DMAP derivatives on different cancer cell lines. The results indicated that certain modifications to the DMAP structure enhanced its efficacy against specific types of cancer cells .
Case Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial activity of DMAP against various pathogens. The findings demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, influencing various signaling pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid hydrochloride: This compound is a hydrochloride salt form and has similar properties but different solubility and stability characteristics.
4-(Dimethylamino)phenyldiphenylphosphine: This compound contains a similar dimethylamino group but is used primarily as a ligand in catalysis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid, an organic compound with the molecular formula C12H17NO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 219.27 g/mol |
CAS Number | 933737-16-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can engage with various biological receptors, influencing signaling pathways that regulate cellular functions. This mechanism positions the compound as a potential candidate for drug development aimed at various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may serve as a valuable agent in combating bacterial infections.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential anticancer activity in preliminary studies. It appears to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated various synthesized monomeric alkaloids, including derivatives related to this compound. The results showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 2.33 µM against E. coli .
- Anticancer Research : In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that compounds could induce cell death through apoptosis pathways, suggesting a promising avenue for cancer therapy .
- GPR88 Agonist Studies : Research focused on GPR88, a G protein-coupled receptor implicated in neurological disorders, has shown that modifications of related compounds can enhance receptor affinity and selectivity. This indicates potential applications in treating conditions like addiction and anxiety disorders .
Properties
IUPAC Name |
3-[4-[(dimethylamino)methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCZEBKKCODKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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